molecular formula C18H20F3NO3S B2955296 2,4,5-trimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide CAS No. 1351620-58-0

2,4,5-trimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide

Cat. No.: B2955296
CAS No.: 1351620-58-0
M. Wt: 387.42
InChI Key: IKPZFNDBHCQTPH-UHFFFAOYSA-N
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Description

2,4,5-trimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide is a complex organic compound characterized by its unique structural features. This compound contains a sulfonamide group, a trifluoromethyl group, and a hydroxy-phenylpropyl moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide typically involves multiple steps. One common approach is the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4,5-trimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-trimethylbenzenesulfonamide: Lacks the trifluoromethyl and hydroxy-phenylpropyl groups.

    3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine: Lacks the sulfonamide group.

    2,4,5-trimethyl-N-(2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide: Lacks the trifluoromethyl group.

Uniqueness

The presence of both the trifluoromethyl group and the hydroxy-phenylpropyl moiety in 2,4,5-trimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide imparts unique chemical and biological properties. These structural features enhance its stability, reactivity, and potential for interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,4,5-trimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3NO3S/c1-12-9-14(3)16(10-13(12)2)26(24,25)22-11-17(23,18(19,20)21)15-7-5-4-6-8-15/h4-10,22-23H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPZFNDBHCQTPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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